

Application Note: Reimer-Tiemann Formylation of 8-Hydroxy-4-Methylquinoline

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Compound of Interest

Compound Name: 4-Methylquinoline-5-carbaldehyde

Cat. No.: B11913871

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Executive Summary

This technical guide details the protocol for the Reimer-Tiemann formylation of 4-methylquinoline derivatives. It is critical to establish at the outset that the standard Reimer-Tiemann reaction—an electrophilic aromatic substitution mediated by dichlorocarbene ($:CCl_2$)—requires an electron-rich aromatic ring, typically a phenol. Therefore, this protocol specifically addresses the formylation of 8-hydroxy-4-methylquinoline (4-methyl-8-quinolinol) to synthesize 7-formyl-8-hydroxy-4-methylquinoline.

This transformation is a cornerstone in the synthesis of multidentate ligands, Schiff bases, and metal chelators used in antimalarial drug discovery and organic light-emitting diode (OLED) materials.

Scientific Foundation & Mechanistic Insight

Substrate Requirements

The 4-methylquinoline core (Lepidine) is electron-deficient due to the electronegative nitrogen atom, making it inert to standard Reimer-Tiemann conditions. Successful formylation requires an electron-donating hydroxyl group, typically at the C8 position. The hydroxyl group activates

the benzene ring of the quinoline system, directing the electrophile (:CCl_2) to the ortho (C7) or para (C5) positions.

Mechanism of Action

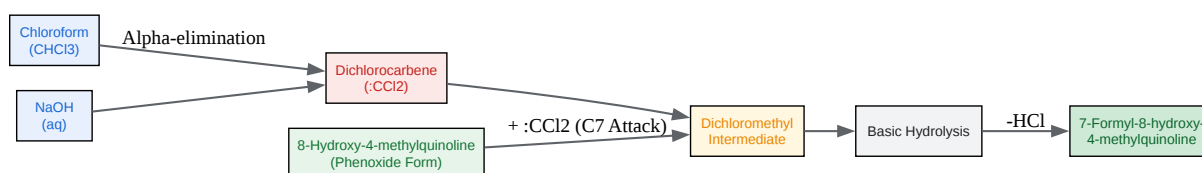
The reaction proceeds via a carbene mechanism:

- **Generation of Electrophile:** Chloroform (CHCl_3) reacts with strong alkali (NaOH) to generate the transient, electron-deficient dichlorocarbene (:CCl_2).
- **Phenoxide Formation:** The base deprotonates the C8-hydroxyl group, forming a phenoxide anion.
- **Electrophilic Attack:** The phenoxide attacks :CCl_2 . Due to the chelation effect of the sodium cation and the high electron density at the ortho position, the C7 attack is kinetically favored.
- **Hydrolysis:** The resulting dichloromethyl intermediate is hydrolyzed under basic conditions to yield the aldehyde.

Regioselectivity

While attack at C5 (para to OH) is possible, the Reimer-Tiemann reaction on 8-hydroxyquinolines predominantly yields the C7-formyl product (ortho to OH). This selectivity is driven by the stability of the cyclic transition state involving the sodium cation, the phenoxide oxygen, and the incoming carbene.

Visualization: Reaction Mechanism



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Caption: Mechanistic pathway of dichlorocarbene generation and regioselective attack at the C7 position of the quinoline ring.

Experimental Protocol

Reagents & Materials

Reagent	Specification	Role
8-Hydroxy-4-methylquinoline	>98% Purity	Substrate
Chloroform (CHCl ₃)	ACS Reagent	Carbene Source
Sodium Hydroxide (NaOH)	Pellets / 40% aq.[1] solution	Base / Catalyst
Ethanol (95%)	Industrial Grade	Solvent (optional)
Sulfuric Acid (H ₂ SO ₄)	2M Solution	Acidification
Steam Distillation Setup	Glassware	Purification

Step-by-Step Methodology

Step 1: Phenoxide Formation

- In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, thermometer, and dropping funnel, dissolve 0.05 mol (7.96 g) of 8-hydroxy-4-methylquinoline in 50 mL of 40% w/v NaOH solution.
- Heat the mixture to 60–70°C with magnetic stirring. Ensure the solid is completely dissolved to form the sodium phenoxide salt (solution typically turns deep yellow/orange).

Step 2: Carbene Addition

- Add 0.15 mol (12 mL) of Chloroform dropwise over a period of 60 minutes.
- Critical Control Point:** Maintain the temperature between 65°C and 75°C. If the temperature exceeds 80°C, rapid volatilization of CHCl₃ will reduce yield. If it drops below 60°C, carbene generation is too slow.
- The mixture will change color (often dark red/brown) as the reaction progresses.

- After addition is complete, reflux the mixture gently for 2–3 hours to ensure complete hydrolysis of the dichloromethyl intermediate.

Step 3: Workup & Acidification

- Distill off excess chloroform from the reaction mixture.
- Allow the aqueous residue to cool to room temperature.
- Neutralize the alkaline solution carefully with dilute sulfuric acid (2M) or hydrochloric acid until acidic (pH ~3–4).
- A thick precipitate (containing the product and unreacted starting material) will form.

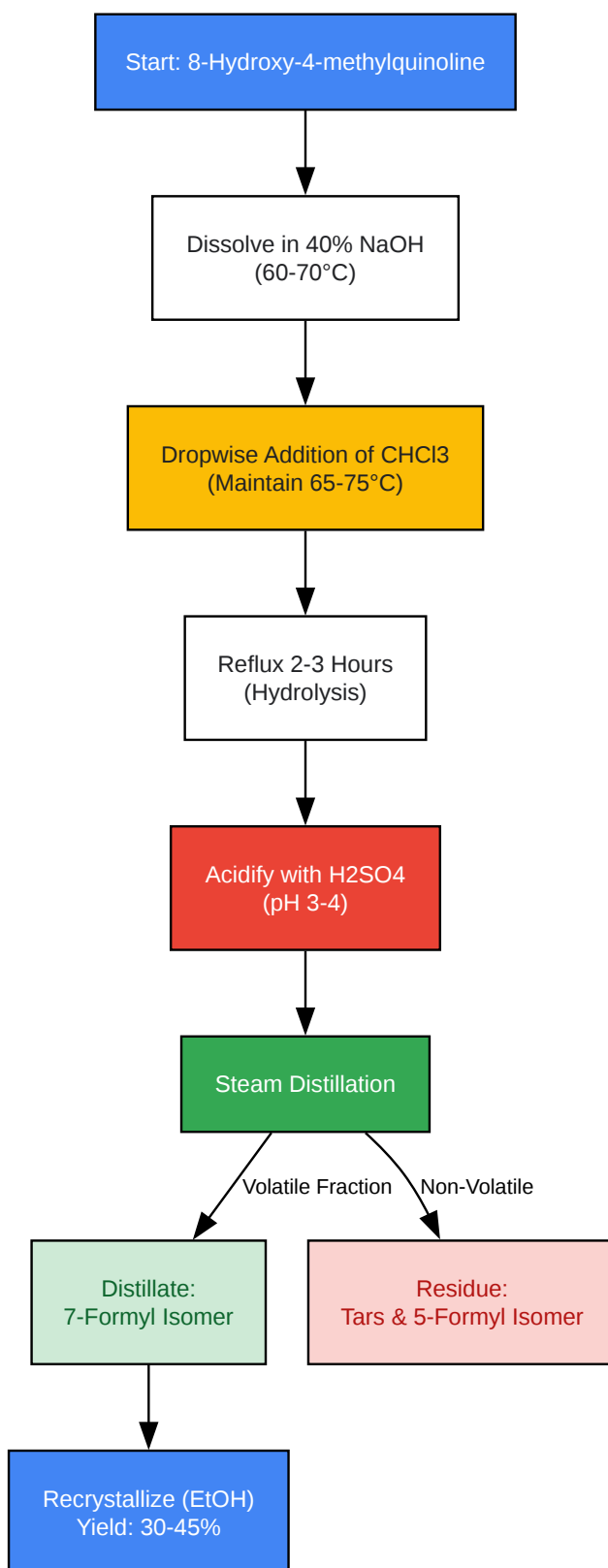
Step 4: Purification (Steam Distillation)

- Perform steam distillation on the acidified mixture.
 - Ortho-isomer (7-formyl): Volatile with steam. It will distill over as a yellow solid/oil.
 - Para-isomer (5-formyl) & Tars: Non-volatile. They remain in the flask.
- Collect the distillate. Cool it to precipitate the 7-formyl derivative.^[2]
- Filter the solid, wash with cold water, and dry.

Step 5: Final Recrystallization

- Recrystallize the crude product from Ethanol or Methanol.
- Expected Yield: 30–45% (Reimer-Tiemann yields are historically moderate due to carbene hydrolysis side reactions).
- Appearance: Pale yellow needles.

Workflow Visualization



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Caption: Operational workflow for the isolation of the ortho-formyl derivative via steam distillation.

Characterization & Quality Control

To validate the synthesis, the following spectral markers should be confirmed:

Technique	Parameter	Expected Observation
^1H NMR ($\text{CDCl}_3/\text{DMSO-d}_6$)	Aldehyde Proton (-CHO)	Singlet at 10.0 – 10.8 ppm.
^1H NMR	Aromatic Protons	Distinct splitting pattern for the quinoline ring; loss of one aromatic proton signal compared to starting material.
IR Spectroscopy	Carbonyl Stretch (C=O)	Strong band at 1660 – 1690 cm^{-1} .
IR Spectroscopy	Hydroxyl Stretch (O-H)	Broad band at 3200 – 3400 cm^{-1} (often shifted due to intramolecular H-bonding with the aldehyde).
Melting Point	Physical Property	Check against literature derivative values (typically 170–180°C range for similar derivatives, verify specific MP for 4-Me variant).

Troubleshooting & Optimization

- **Low Yield:** The Reimer-Tiemann reaction is notorious for low yields (<50%) because much of the dichlorocarbene hydrolyzes before reacting with the phenoxide. Optimization: Use a phase-transfer catalyst (e.g., TEBA or CTAB) or use ultrasonication to improve the interaction between the organic CHCl_3 phase and the aqueous NaOH phase.
- **Tarry Residues:** Polymeric by-products are common. Steam distillation is the most effective method to separate the clean monomeric aldehyde from these tars.

- Starting Material Recovery: Unreacted 8-hydroxy-4-methylquinoline can be recovered from the distillation residue by further extraction, though it is often difficult to separate from tars.

References

- Reimer-Tiemann Reaction Mechanism & Scope Source: The Merck Index / Organic Reactions. Note: Defines the requirement for phenolic substrates and the dichlorocarbene mechanism.
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- Formylation Protocols for Coumarins and Quinolines Source: ResearchGate. Title: Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives (Analogous Protocol).
- Chemistry of 4-Methylquinoline (Lepidine) Source: ChemicalBook.[4] Title: 4-Methyl-8-hydroxyquinoline Properties and Safety.

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